molecular formula C11H17N3O3S B2710849 2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034519-17-8

2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2710849
CAS No.: 2034519-17-8
M. Wt: 271.34
InChI Key: XWFYEZADKVWEHC-UHFFFAOYSA-N
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Description

2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a specialized heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a tetrahydro-2H-thiopyran moiety via a methylacetamide bridge. This molecular architecture is characteristic of compounds investigated for their potential as phosphodiesterase 4D (PDE4D) inhibitors . The PDE4D enzyme plays a fundamental role in cognitive functions, learning, and memory consolidation by hydrolyzing cyclic adenosine monophosphate (cAMP) in the brain . Inhibition of PDE4D elevates intracellular cAMP levels, which can induce long-term potentiation and is associated with enhanced learning ability and memory, as observed in PDE4D gene-deficient mice . This mechanism positions our compound as a promising candidate for research into innovative therapeutic strategies for various neurodegenerative diseases, including Alzheimer’s, Parkinson’s, Huntington’s, and amyotrophic lateral sclerosis (ALS), as well as for stroke, traumatic brain injury, and demyelinating diseases like multiple sclerosis . Furthermore, small molecules capable of blocking PDE4D isoforms are being studied for their potential in treating specific cancer types, particularly hepatocellular carcinoma and breast cancer . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-16-7-9(15)12-6-10-13-11(14-17-10)8-2-4-18-5-3-8/h8H,2-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFYEZADKVWEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NC(=NO1)C2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (CAS Number: 2034519-17-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is C11H17N3O3SC_{11}H_{17}N_{3}O_{3}S, with a molecular weight of 271.34 g/mol. The structure features a methoxy group, an oxadiazole ring, and a tetrahydrothiopyran moiety, which may contribute to its biological activity.

PropertyValue
CAS Number2034519-17-8
Molecular FormulaC11H17N3O3S
Molecular Weight271.34 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to 2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide have shown significant antiproliferative effects against various cancer cell lines. In particular:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds exhibiting TS inhibition have demonstrated IC50 values ranging from 1.95 to 4.24 μM, indicating potent activity compared to standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) .
  • Case Studies : In a study evaluating various oxadiazole derivatives, several compounds exhibited significant cytotoxicity against MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines. The best-performing compound showed an IC50 value of 1.1 μM against MCF-7 cells .

Antimicrobial Activity

The antimicrobial properties of related compounds suggest that 2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide could also exhibit activity against bacterial pathogens:

  • Inhibition of Pathogens : Compounds with similar structures have shown effective inhibition against Escherichia coli and Staphylococcus aureus. For instance, certain derivatives demonstrated good inhibition rates in bacterial growth assays .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step reactions starting from readily available precursors. The incorporation of the tetrahydrothiopyran ring is crucial for enhancing biological activity.

Synthetic Route Overview

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Coupling with Tetrahydrothiopyran : The tetrahydrothiopyran moiety is introduced via reductive amination or alkylation reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-oxadiazole core but differ in substituents, leading to variations in physicochemical properties and biological activities. Key comparisons are outlined below:

Substituent Variations on the Oxadiazole Ring

  • N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methoxyacetamide (CAS: 1120281-92-6) Structure: Benzyl group at position 3 of oxadiazole; methoxyacetamide linked to a phenyl ring. Properties: Molecular weight = 323.35 g/mol; higher aromaticity due to the benzyl group, which may reduce solubility compared to the thiopyran analog . Bioactivity: Not explicitly reported, but phenyl rings often enhance π-π stacking in target binding.
  • 2-(4-Chlorophenoxy)-N-Isopropyl-N-((3-(Pyridin-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)Acetamide (11as) Structure: Pyridin-3-yl group at position 3; isopropyl and chlorophenoxy substituents. Properties: Molecular weight = 402.87 g/mol; melting point = 118.1–119.9°C; HPLC purity = 99.0%. The pyridine ring introduces hydrogen-bonding capacity, while the chlorophenoxy group increases hydrophobicity . Bioactivity: Demonstrated potent proteasome inhibition (IC₅₀ = 0.12 µM), attributed to pyridine’s coordination with catalytic residues .
  • N-Isopropyl-N-((3-(Pyridin-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)-2-(p-Tolyloxy)Acetamide (11w)

    • Structure : Pyridin-2-yl group at position 3; p-tolyloxy substituent.
    • Properties : Molecular weight = 396.44 g/mol; melting point = 125.7–126.9°C; HPLC purity = 96.2%. The pyridin-2-yl group may alter binding orientation compared to pyridin-3-yl analogs .
    • Bioactivity : Moderate proteasome inhibition (IC₅₀ = 0.89 µM), suggesting substituent position critically affects activity .

Impact of Thiopyran vs. Cyclic Ethers

  • Tetrahydro-2H-thiopyran-4-yl vs. Tetrahydro-2H-pyran-4-yl: The sulfur atom in thiopyran increases molar refractivity and lipophilicity (clogP ≈ 2.5 vs. Sulfur’s larger atomic radius may induce steric effects or alter conformational flexibility in binding pockets.

Methoxyacetamide vs. Other Acetamide Derivatives

  • 2-Methoxy vs. 2-Hydroxy or 2-Chloro Substituents: Methoxy groups enhance metabolic stability compared to hydroxyl groups, which are prone to glucuronidation .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) HPLC Purity Key Substituents
Target Compound C₁₄H₂₀N₄O₃S 324.40 Not Reported Not Reported 3-(Tetrahydro-2H-thiopyran-4-yl)
N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methoxyacetamide C₁₈H₁₇N₃O₃ 323.35 Not Reported Not Reported 3-Benzyl
11as C₁₉H₂₀ClN₅O₃ 402.87 118.1–119.9 99.0% 3-(Pyridin-3-yl), 4-chlorophenoxy
11w C₂₁H₂₀N₄O₃ 396.44 125.7–126.9 96.2% 3-(Pyridin-2-yl), p-tolyloxy

Table 2: Bioactivity Comparison

Compound Target Activity IC₅₀/EC₅₀ Structural Advantage
Target Compound Not Reported N/A Thiopyran enhances lipophilicity
11as Proteasome Inhibition 0.12 µM Pyridin-3-yl optimizes coordination
11w Proteasome Inhibition 0.89 µM Pyridin-2-yl alters binding orientation
N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)-pyridin-2-yl)-1,2,4-oxadiazol-5-amine Macrofilaricidal 1.2 µM Pyran-oxy improves solubility

Research Findings and Implications

  • Stereochemical Complexity : The tetrahydro-2H-thiopyran-4-yl group introduces a chiral center, which may require enantioselective synthesis for optimal activity, as seen in related oxadiazole derivatives .
  • Proteasome Inhibition : Pyridine-containing analogs (e.g., 11as) show superior activity to phenyl or benzyl derivatives, suggesting nitrogen heterocycles are critical for target engagement .
  • Metabolic Stability : Methoxyacetamide derivatives generally exhibit longer half-lives than hydroxylated analogs, as demonstrated in hypoglycemic acetamide studies .

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, starting with cyclization to form the oxadiazole core, followed by functionalization of the tetrahydrothiopyran moiety. For example:

  • Oxadiazole Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using DMF and K₂CO₃ as a base) .
  • Thiopyran Integration : Nucleophilic substitution or coupling reactions to attach the tetrahydrothiopyran group, often requiring controlled pH (7–9) and temperatures (60–80°C) .
  • Acetamide Linkage : Amide bond formation via chloroacetylation, monitored by TLC for completion . Optimization includes solvent selection (polar aprotic solvents like DMF enhance reactivity), stoichiometric ratios (1:1.5 for limiting reagents), and purification via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet), oxadiazole-linked methylene (δ ~4.0 ppm), and thiopyran protons (δ ~2.5–3.0 ppm, multiplet) .
  • IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-O-C of methoxy group) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous structures) and fragmentation patterns validate the backbone .

Advanced Research Questions

Q. How do structural modifications at the oxadiazole or thiopyran moieties affect biological activity, and what SAR insights exist?

  • Oxadiazole Modifications : Replacement with thiadiazole (e.g., in ) reduces antimicrobial activity but enhances metabolic stability .
  • Thiopyran Substitutions : Introducing methyl groups at the thiopyran 4-position (as in ) improves lipophilicity and CNS permeability, critical for neuroactive compounds .
  • SAR Trends : Bulkier substituents on oxadiazole correlate with increased anticancer activity (e.g., IC₅₀ values drop from 25 μM to 8 μM in analogs with aromatic groups) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Contextualize Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly alter IC₅₀ values .
  • Control for Solubility : Poor solubility in aqueous buffers (common with thiopyran derivatives) may lead to underestimation of activity; use of co-solvents (e.g., DMSO ≤0.1%) is critical .
  • Validate via Orthogonal Assays : Pair enzymatic inhibition data (e.g., kinase assays) with cell viability studies to confirm target specificity .

Q. How can reaction conditions be optimized to mitigate by-products in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates and abort steps if purity drops below 90% .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) reduce side-product formation in thiopyran functionalization .
  • Temperature Gradients : Gradual heating (e.g., 40°C → 80°C over 2h) during cyclization minimizes decomposition of heat-sensitive intermediates .

Q. What computational methods predict reactivity and stability under physiological conditions?

  • Density Functional Theory (DFT) : Models charge distribution on oxadiazole and thiopyran rings to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers (relevant for membrane-targeting compounds) by simulating interactions with phospholipid heads .
  • ADMET Predictions : Tools like SwissADME estimate bioavailability (%F >30% for derivatives with logP <5) and metabolic clearance rates .

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